molecular formula C28H23ClF3N7O2 B607023 Debio 0617B CAS No. 1332329-27-7

Debio 0617B

Cat. No.: B607023
CAS No.: 1332329-27-7
M. Wt: 581.98
InChI Key: FLJSOYXRJCMRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Debio 0617B is a multi-kinase inhibitor that targets key kinases upstream of the STAT3 and STAT5 signaling pathways. It is primarily used in the treatment of acute myelogenous leukemia and various solid tumors. The compound has shown significant potential in reducing the maintenance and self-renewal of primary human acute myelogenous leukemia CD34+ stem/progenitor cells .

Scientific Research Applications

Debio 0617B has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Debio 0617B is a multi-kinase inhibitor . It primarily targets key kinases upstream of STAT3/STAT5 signaling, such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . These kinases play a crucial role in the activation of downstream signaling via STAT3/STAT5 .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s unique profile, which allows it to target multiple kinases simultaneously . As a result, this compound can effectively block the phosphorylation of STAT3 in STAT3-activated carcinoma cell lines in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the STAT3/STAT5 signaling pathway . This pathway is often aberrantly activated in various cancers, leading to tumor survival, metastasis, chemoresistance, and escape from immune responses . By inhibiting key kinases upstream of this pathway, this compound can reduce the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells .

Pharmacokinetics

Its in vivo efficacy has been demonstrated in several mouse xenograft models , suggesting that it possesses favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.

Result of Action

The molecular effect of this compound’s action is the inhibition of STAT3 phosphorylation . On a cellular level, it reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells . This leads to the long-term elimination of human leukemia stem cells and leukemia .

Action Environment

Its effectiveness in in vivo experiments suggests that it can function effectively within the complex environment of a living organism .

Safety and Hazards

Safety measures for handling Debio 0617B include wearing safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used. The product should be kept away from drains, water courses, or the soil .

Future Directions

Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .

Biochemical Analysis

Biochemical Properties

Debio 0617B plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases. These interactions lead to the inhibition of the STAT3/STAT5 signaling pathway, which is essential for the maintenance and self-renewal of AML stem/progenitor cells . By targeting these kinases, this compound effectively reduces the phosphorylation of STAT3 and STAT5, thereby inhibiting their activity and downstream signaling.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In STAT3-activated carcinoma cell lines, this compound shows dose-dependent inhibition of phosphorylated STAT3 (pSTAT3) and exhibits potent antiproliferative activity . Additionally, this compound reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments . This compound also demonstrates efficacy in inhibiting tumor growth in several mouse xenograft models .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting key kinases upstream of the STAT3/STAT5 signaling pathway. It binds to Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, preventing their activation and subsequent phosphorylation of STAT3 and STAT5 . This inhibition leads to a reduction in the transcriptional activity of STAT3 and STAT5, thereby affecting gene expression and cellular functions associated with these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its inhibitory effects on STAT3/STAT5 signaling in vitro and in vivo . Long-term studies have demonstrated that this compound can effectively reduce the maintenance and self-renewal of AML stem/progenitor cells, leading to sustained therapeutic efficacy and prevention of relapses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse xenograft models, this compound shows dose-dependent inhibition of tumor growth . Higher doses of the compound result in more significant inhibition of STAT3/STAT5 signaling and tumor growth . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the safety and efficacy of the treatment .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of key kinases upstream of the STAT3/STAT5 signaling pathway. By inhibiting Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, this compound affects the metabolic flux and levels of metabolites associated with these pathways . This inhibition leads to a reduction in the phosphorylation and activation of STAT3 and STAT5, thereby modulating cellular metabolism and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can effectively inhibit the activity of target kinases . The transport and distribution of this compound are crucial for its therapeutic efficacy and ability to modulate cellular functions .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target kinases and inhibit their activity, thereby modulating the STAT3/STAT5 signaling pathway and associated cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Debio 0617B involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions The exact synthetic route and reaction conditions are proprietary and not publicly disclosed

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The compound is typically stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

Debio 0617B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution Reagents: Various nucleophiles or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another multi-kinase inhibitor used in cancer treatment.

    Quizartinib: A kinase inhibitor targeting FLT3, used in acute myelogenous leukemia.

    Dasatinib: Inhibits BCR-ABL and SRC family kinases, used in chronic myeloid leukemia.

    Ruxolitinib: A JAK1/2 inhibitor used in myelofibrosis and polycythemia vera

Uniqueness

Debio 0617B is unique in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers. Its combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases makes it a potent therapeutic agent with the potential to overcome resistance mechanisms seen with single kinase inhibitors .

Properties

IUPAC Name

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSOYXRJCMRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Debio 0617B unique in its targeting of STAT3 signaling compared to other kinase inhibitors?

A: Unlike many kinase inhibitors that focus on a single target, this compound demonstrates a multi-kinase inhibitory profile. It simultaneously inhibits key kinases upstream of STAT3 and STAT5, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). [, ] This combined inhibition results in a more potent and potentially more durable blockade of the STAT3/STAT5 signaling pathways, which are often implicated in tumor survival, metastasis, and drug resistance. [, ] This multi-targeted approach could offer advantages over single-target inhibitors by potentially overcoming resistance mechanisms and achieving greater efficacy in targeting STAT3-driven cancers.

Q2: How does this compound impact both solid tumors and hematological malignancies?

A: this compound demonstrates efficacy in preclinical models of both solid tumors and hematological malignancies. In solid tumors, this compound exhibited in vitro and in vivo efficacy against a variety of cancer types, including non-small cell lung cancer. [] It effectively inhibited tumor growth in xenograft models and demonstrated synergistic activity when combined with the EGFR inhibitor erlotinib. [] Additionally, this compound effectively reduced the number of metastases in an orthotopic tumor model, highlighting its potential in targeting metastatic disease. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.